molecular formula C10H12ClNO2 B3327440 Propyl 3-amino-4-chlorobenzoate CAS No. 343773-15-9

Propyl 3-amino-4-chlorobenzoate

Cat. No. B3327440
CAS RN: 343773-15-9
M. Wt: 213.66 g/mol
InChI Key: ZLJVVDUAIWCUKZ-UHFFFAOYSA-N
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Description

Propyl 3-amino-4-chlorobenzoate is an organic compound that belongs to the class of amino benzoates. The compound is widely used in scientific research and has various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of Propyl 3-amino-4-chlorobenzoate is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes. The compound is also known to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. The compound is also known to induce apoptosis in cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Propyl 3-amino-4-chlorobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. The compound is also stable and has a long shelf life. However, there are some limitations to its use. It can be toxic to certain cell lines and may interfere with certain assays.

Future Directions

There are several future directions for the use of Propyl 3-amino-4-chlorobenzoate in scientific research. One area of interest is the development of new drugs based on the compound. Another area of research is the use of the compound as a fluorescent probe for the detection of enzymes. Additionally, there is potential for the compound to be used in the development of new diagnostic tools for certain diseases.
Conclusion:
This compound is an important compound in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has various applications in the field of biochemistry and pharmacology and has potential for the development of new drugs and diagnostic tools.

Scientific Research Applications

Propyl 3-amino-4-chlorobenzoate has various applications in scientific research. It is used as a reagent in the synthesis of various compounds and as a building block in the design of novel drugs. The compound is also used as a fluorescent probe for the detection of enzymes and as a substrate for enzyme assays.

properties

IUPAC Name

propyl 3-amino-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJVVDUAIWCUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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